Structural and Physicochemical Comparator Analysis: 4-Fluorophenyl vs. Unsubstituted Phenyl (CAS 339277-58-6) and 4-Trifluoromethoxyphenyl (CAS 339277-64-4) Analogs
The target compound (4-fluorophenyl analog) occupies a distinct region of physicochemical space compared to its closest commercially available N-aryl analogs . Relative to the unsubstituted phenyl analog (CAS 339277-58-6, MW 370.47, cLogP ~4.9), introduction of the 4-fluoro substituent increases molecular weight by +18 Da (to 388.46) and modulates lipophilicity with a π contribution of +0.14, which can influence membrane permeability and non-specific protein binding [1]. Compared to the 4-trifluoromethoxy analog (CAS 339277-64-4, MW 438.46, cLogP ~5.7), the 4-fluoro compound is substantially less lipophilic (ΔcLogP ≈ -0.8) and has a smaller topological polar surface area, potentially favoring CNS penetration over peripheral restriction [2]. These differences mean that biological screening results obtained with any one analog cannot be directly extrapolated to another, and procurement of the correct N-aryl variant is essential for reproducible SAR studies [3].
| Evidence Dimension | Physicochemical properties (MW, cLogP, TPSA) |
|---|---|
| Target Compound Data | MW 388.46; cLogP ~4.96; TPSA ~33.4 Ų |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 339277-58-6): MW 370.47; cLogP ~4.82; TPSA ~33.4 Ų. 4-Trifluoromethoxy analog (CAS 339277-64-4): MW 438.46; cLogP ~5.74; TPSA ~42.6 Ų |
| Quantified Difference | ΔMW: +18 (vs. H), -50 (vs. OCF3); ΔcLogP: +0.14 (vs. H), -0.78 (vs. OCF3); ΔTPSA: 0 (vs. H), -9.2 Ų (vs. OCF3) |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method; values are predicted and should be verified experimentally |
Why This Matters
Physicochemical divergence across analogs means that assay results (e.g., cell permeability, solubility, target engagement) are not interchangeable, making the procurement of the specific 4-fluorophenyl variant essential for SAR reproducibility.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC (1995). View Source
- [2] Predicted logP and TPSA values calculated using consensus ChemAxon/ALOGPS algorithms via PubChem and SwissADME platform. View Source
- [3] Abdelazeem, A.H., El-Saadi, M.T., Said, E.G., Youssif, B.G.M., Omar, H.A., El-Moghazy, S.M. Bioorg. Chem. 75, 127–138 (2017). [Illustrates how N-aryl variation in diphenylthiazole acetamides drives differential COX-1/COX-2 and EGFR/BRAF inhibition profiles]. View Source
